molecular formula C16H15N7O2 B10985261 N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10985261
M. Wt: 337.34 g/mol
InChI Key: NKTZAAZBADGJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C16H15N7O2 and its molecular weight is 337.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15N7O2

Molecular Weight

337.34 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C16H15N7O2/c1-25-15-9-7-13-21-20-12(23(13)22-15)6-8-14(24)19-16-17-10-4-2-3-5-11(10)18-16/h2-5,7,9H,6,8H2,1H3,(H2,17,18,19,24)

InChI Key

NKTZAAZBADGJJR-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=NC4=CC=CC=C4N3)C=C1

Origin of Product

United States

Biological Activity

N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide, a compound featuring both benzimidazole and triazole moieties, has garnered attention for its potential biological activities. These structural components are often associated with various pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC17H17N7O2
Molecular Weight351.4 g/mol
CAS Number1324076-98-3

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing benzimidazole rings have been shown to possess antibacterial and antifungal activities. The presence of the triazole group in this compound may enhance these effects due to the known antibacterial properties of triazoles .

Anticancer Activity

Benzimidazole derivatives are frequently investigated for their anticancer potential. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation . For instance, compounds with benzimidazole and triazole structures have shown promising results in inhibiting tumor growth in vitro.

Antiviral Activity

Benzimidazoles and their derivatives have also been explored for antiviral activities. Specifically, some studies have reported that certain benzimidazole derivatives inhibit the helicase activity of viruses such as Hepatitis C Virus (HCV), indicating a potential role in antiviral drug development . The unique structure of this compound could contribute to similar antiviral properties.

Study 1: Anticancer Efficacy

In a recent study examining various benzimidazole derivatives, one compound demonstrated an IC50 value of approximately 5 µM against MCF7 breast cancer cells. The study suggested that the incorporation of a triazole moiety significantly enhances anticancer activity compared to simpler benzimidazole analogs .

Study 2: Antimicrobial Screening

Another investigation screened a series of benzimidazole-triazole hybrids against a panel of bacteria and fungi. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against certain pathogens .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research has indicated that benzimidazole derivatives possess anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that benzimidazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell mitosis .
  • Antimicrobial Effects : The benzimidazole moiety is known for its antimicrobial properties. Compounds featuring this structure have been evaluated against bacterial strains and fungi. A derivative similar to N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide showed promising results against Helicobacter pylori, a common gastric pathogen .
  • Anti-inflammatory and Analgesic Properties : Several studies have reported that benzimidazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For example, compounds related to this structure demonstrated significant inhibition of COX enzymes and reduced edema in animal models .

Case Study 1: Anticancer Research

A recent study synthesized a series of benzimidazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth in breast and colon cancer models, with IC50 values in the low micromolar range . The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against Helicobacter pylori. The compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics used for treating gastric infections, suggesting its potential as a novel therapeutic agent .

Data Tables

Activity IC50 Value (µM) Tested Model
Anticancer5.0Breast Cancer Cell Line
Antimicrobial0.5Helicobacter pylori
Anti-inflammatory10.0Edema in Animal Model
Compound Biological Activity
N-(1H-benzimidazol-2-yl)-3-(6-methoxy...)Anticancer, Antimicrobial
Related Benzimidazole DerivativeAnti-inflammatory

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolopyridazine ring undergoes nucleophilic aromatic substitution (SNAr) at electron-deficient positions, particularly under basic conditions. The methoxy group at position 6 directs reactivity toward adjacent positions.

Reaction Reagents/Conditions Product Yield Source
HalogenationCl₂, FeCl₃, 60°C3-(6-methoxy-7-chloro triazolo[4,3-b]pyridazin-3-yl)propanamide72%
AminationNH₃, K₂CO₃, DMF, 80°C3-(6-methoxy-7-amino triazolo[4,3-b]pyridazin-3-yl)propanamide65%
Alkoxy substitutionNaOEt, EtOH, reflux3-(6-ethoxy triazolo[4,3-b]pyridazin-3-yl)propanamide58%

Amide Bond Formation and Cleavage

The propanamide linker participates in hydrolysis and condensation reactions, enabling structural modifications.

Reaction Reagents/Conditions Product Yield Source
Acidic hydrolysis6M HCl, 100°C, 12h3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)propanoic acid89%
Basic hydrolysis2M NaOH, 80°C, 6hSodium salt of propanoic acid derivative94%
Amide couplingDCC, HOBt, DCM, RTConjugates with amines (e.g., benzylamine)68–75%

Cyclization Reactions

The benzimidazole moiety facilitates cyclization under catalytic conditions to form fused heterocycles.

Reaction Reagents/Conditions Product Yield Source
Intramolecular cyclizationPPA, 120°C, 4hFused triazolo-benzimidazole system55%
Metal-catalyzed couplingCuI, phenanthroline, K₃PO₄Macrocyclic derivatives40%

Electrophilic Substitution

The benzimidazole ring undergoes electrophilic substitution at positions activated by the methoxy group.

Reaction Reagents/Conditions Product Yield Source
NitrationHNO₃, H₂SO₄, 0°C5-nitrobenzimidazole derivative63%
SulfonationSO₃, DCE, 50°C5-sulfonic acid derivative71%

Catalytic Hydrogenation

The triazolopyridazine ring is selectively reduced under hydrogenation conditions.

Reaction Reagents/Conditions Product Yield Source
Ring saturationH₂, Pd/C, EtOH, 50 psiDihydrotriazolo-pyridazine analog82%

Functional Group Interconversion

The methoxy group participates in demethylation and oxidation reactions.

Reaction Reagents/Conditions Product Yield Source
DemethylationBBr₃, DCM, −78°C6-hydroxy triazolo[4,3-b]pyridazin-3-yl propanamide77%
OxidationKMnO₄, H₂O, 70°C6-carboxy triazolo[4,3-b]pyridazin-3-yl propanamide65%

Key Mechanistic Insights:

  • SNAr Reactivity : The triazolopyridazine ring’s electron-deficient C7 position is highly susceptible to nucleophilic attack, enabled by the electron-withdrawing triazole moiety.

  • Amide Stability : The propanamide linker resists hydrolysis under physiological pH but cleaves efficiently under strong acidic/basic conditions, making it useful in prodrug design.

  • Directing Effects : The methoxy group on the pyridazine ring enhances electrophilic substitution at the benzimidazole C5 position.

Q & A

What are the key synthetic pathways for N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide?

The synthesis involves sequential functionalization of the triazolo[4,3-b]pyridazine and benzimidazole moieties. A validated route begins with cyclization of 3-chloro-6-hydrazinylpyridazine using diethyl ethoxymethylenemalonate to form the 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine core . Subsequent nucleophilic substitution introduces the methoxy group at position 6. The benzimidazole-propanamide side chain is synthesized separately via condensation of 2-aminobenzimidazole with β-alanine derivatives, followed by coupling to the triazolo-pyridazine core under Mitsunobu or Ullmann conditions. Critical parameters include catalyst choice (e.g., CuI for Ullmann) and solvent optimization (DMSO/DMF mixtures) to achieve >75% yields .

Which spectroscopic and crystallographic methods are essential for characterizing this compound?

NMR Spectroscopy :

  • ¹H NMR : Identify methoxy protons (~δ 3.9 ppm) and aromatic protons in benzimidazole (δ 7.5–8.3 ppm, split due to J-coupling) .
  • ¹³C NMR : Confirm carbonyl groups (amide C=O at ~170 ppm) and triazolo-pyridazine carbons (120–150 ppm).

X-ray Crystallography : Use SHELX software for structure refinement. Collect data at 100 K to resolve hydrogen bonding between the benzimidazole NH and triazolo N atoms (d = 2.8–3.0 Å). Space group determination (e.g., P2₁/c) aids in confirming stereochemistry .

HRMS : Validate molecular weight (expected [M+H]⁺ ~422.15) with <2 ppm error.

What biological targets are commonly associated with triazolo[4,3-b]pyridazine-benzimidazole hybrids?

These hybrids exhibit affinity for:

  • Kinases : Aurora A/B (IC₅₀ = 12–85 nM) due to ATP-binding site interactions. The planar triazolo-pyridazine core mimics purine scaffolds .
  • GPCRs : Serotonin receptors (5-HT₃/5-HT₆) via π-π stacking with benzimidazole.
  • Microtubule Polymerization : Disruption observed at EC₅₀ = 1–5 µM in HeLa cells.

Methodological Note : Prioritize kinase inhibition panels (e.g., Eurofins KinaseProfiler) with ATP concentrations adjusted to physiological levels (1 mM). Use fluorescence polarization for real-time binding kinetics .

How can researchers resolve contradictions in reported IC₅₀ values across different assay systems?

Contradictions often stem from:

  • ATP Concentration Variability : Standardize assays using 1 mM ATP (mimicking cellular levels).
  • Membrane Permeability Differences : Compare cell-free (enzymatic) vs. cell-based results. Use PAMPA assays to quantify passive diffusion (Pe > 5 × 10⁻⁶ cm/s indicates good permeability).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

Validation : Cross-correlate data with isothermal titration calorimetry (ITC) to measure binding constants (Kd) independent of enzymatic activity .

What strategies optimize pharmacokinetic properties without compromising target affinity?

  • Solubility Enhancement :
    • Introduce ionizable groups (e.g., replace methoxy with morpholinoethoxy, pKa ~6.5) to enable pH-dependent solubility .
    • Salt formation (e.g., hydrochloride) increases aqueous solubility by 3–5×.
  • Metabolic Stability :
    • Fluorinate the benzimidazole ring (C5/C6) to block CYP3A4 oxidation.
    • Shorten the propanamide linker to C2 to reduce glucuronidation .
  • Bioavailability : Nanoformulation (liposomes or PEGylation) improves oral absorption (tested in rat models, AUC increase >40%) .

How to design robust SAR studies for triazolo-pyridazine derivatives?

Structural Variations :

  • Region 1 : Vary pyridazine substituents (R = H, F, OMe).
  • Region 2 : Modify benzimidazole N-substituents (alkyl vs. aryl).
  • Region 3 : Adjust linker length (C3 vs. C4).

Assay Design :

  • Use a standardized kinase panel (10–15 targets) with IC₅₀ determinations in triplicate.
  • Include cytotoxicity assays (e.g., MTT in HEK293 cells) to exclude nonspecific effects.

Computational Analysis :

  • Perform CoMFA to map steric/electrostatic fields correlated with activity (q² > 0.6 required) .
  • Validate docking poses (e.g., GOLD Score >80) with molecular dynamics simulations (≥50 ns trajectories) .

What crystallographic challenges arise during structure determination, and how are they addressed?

  • Disorder in the Propanamide Linker : Occurs due to rotational flexibility. Mitigate by:
    • Collecting data at 100 K to reduce thermal motion .
    • Applying SHELXL restraints (DFIX, SIMU) for bond lengths/angles .
  • Twinned Crystals : Common in monoclinic systems. Use PLATON’s TWINABS for integration .
  • Weak Hydrogen Bonds : Enhance resolution (<1.0 Å) via synchrotron radiation (e.g., Diamond Light Source) .

How to validate target engagement in cellular models?

Cellular Thermal Shift Assay (CETSA) :

  • Treat cells with compound (10× IC₅₀) and heat shock (45–55°C).
  • Detect stabilized target protein via Western blot (e.g., Aurora B).

Photoaffinity Labeling :

  • Synthesize a probe with a diazirine group on the benzimidazole ring.
  • UV irradiation cross-links the compound to its target, identified via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.